Proline, 3,3-dimethyl-, methyl ester (9CI)

Peptide conformation Prolyl isomerization kinetics NMR magnetization transfer

Proline, 3,3-dimethyl-, methyl ester (9CI), also referred to as (S)-methyl 3,3-dimethylpyrrolidine-2-carboxylate, is a sterically hindered, non‑proteinogenic proline analogue (C₈H₁₅NO₂, MW 157.21) in which gem‑dimethyl substitution at the pyrrolidine 3‑position profoundly alters amide bond dynamics without abolishing the secondary amine nucleophilicity required for peptide coupling. The free amine/methyl ester form (CAS 701197-44-6, LogP 0.88, PSA 38.33 Ų) serves as the direct precursor to both the corresponding free acid and amide derivatives, enabling divergent synthetic entry into conformationally constrained peptidomimetics.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B12078885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProline, 3,3-dimethyl-, methyl ester (9CI)
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1(CCNC1C(=O)OC)C
InChIInChI=1S/C8H15NO2/c1-8(2)4-5-9-6(8)7(10)11-3/h6,9H,4-5H2,1-3H3
InChIKeyAJFBTXPJZYQWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proline, 3,3-Dimethyl-, Methyl Ester (9CI) – CAS 701197-44-6 Procurement and Differentiation Guide


Proline, 3,3-dimethyl-, methyl ester (9CI), also referred to as (S)-methyl 3,3-dimethylpyrrolidine-2-carboxylate, is a sterically hindered, non‑proteinogenic proline analogue (C₈H₁₅NO₂, MW 157.21) in which gem‑dimethyl substitution at the pyrrolidine 3‑position profoundly alters amide bond dynamics without abolishing the secondary amine nucleophilicity required for peptide coupling [1]. The free amine/methyl ester form (CAS 701197-44-6, LogP 0.88, PSA 38.33 Ų) serves as the direct precursor to both the corresponding free acid and amide derivatives, enabling divergent synthetic entry into conformationally constrained peptidomimetics . Unlike N‑protected variants (e.g., N‑Boc‑3,3‑dimethylproline), the unprotected methyl ester offers maximum downstream versatility and is the preferred starting point for medicinal chemistry programmes targeting prolyl amide isomerisation rates [2].

Why Unsubstituted Proline Esters, 5,5‑Dimethylproline, and N‑Protected Analogs Cannot Substitute for 3,3‑Dimethylproline Methyl Ester


The position of gem‑dimethyl substitution on the proline ring is the critical determinant of both conformational and biological outcome. While 5,5‑dimethylproline thermodynamically locks the X‑Pro amide bond in the cis conformation, 3,3‑dimethyl substitution primarily retards the rate of cis–trans isomerisation (~7‑fold vs. unsubstituted proline) without strongly shifting the cis/trans equilibrium [1]. This kinetic distinction makes 3,3‑dimethylproline uniquely suitable for applications where slowing—rather than eliminating—conformational exchange is desired, such as in folding‑intermediate trapping and receptor‑binding kinetics studies. Furthermore, the free amine methyl ester is the direct precursor to biologically validated TRH analogues (e.g., RX‑77368) that demonstrate near‑complete resistance to proteolytic degradation that neither unsubstituted proline nor mono‑methyl analogs can achieve [2], making 3,3‑dimethylproline methyl ester the irreplaceable building block for stability‑enhanced peptidomimetics.

Quantitative Differentiation Evidence: Proline, 3,3‑Dimethyl‑, Methyl Ester (9CI) vs. Closest Analogs


Cis‑to‑Trans Amide Isomerization Rate: 3,3‑Dimethylproline Amide vs. Unsubstituted Proline Amide

In the model system N‑acetyl‑proline N′‑methylamide (Ac‑Pro‑NHMe) studied in water at 25 °C by NMR magnetization transfer, the 3,3‑dimethyl analogue (compound 4) exhibited a cis‑to‑trans isomerization rate constant (kct) approximately 7‑fold slower than that of the unsubstituted parent compound (1). This effect was far larger than that of 4‑hydroxy substitution alone and was attributed to steric restriction of the ψ dihedral angle by the axial 3‑methyl group, which also prevents γ‑turn formation as confirmed by FT‑IR and X‑ray crystallography [1].

Peptide conformation Prolyl isomerization kinetics NMR magnetization transfer

Conformational Restriction: Prevention of γ‑Turn Formation by 3,3‑Dimethyl Substitution vs. Unsubstituted Proline

FT‑IR analysis in CHCl₃ demonstrated that N‑acetyl‑3,3‑dimethylproline N′‑methylamide (4) lacks the intramolecular seven‑membered hydrogen‑bonded γ‑turn conformation that is detectable for the unsubstituted analogue (1). This was corroborated by X‑ray crystallography of the trans isomer of (2S,4S)‑N‑acetyl‑3,3‑dimethyl‑4‑hydroxyproline N′‑methylamide (6), which confirmed that the 3,3‑dimethyl substituents sterically constrain the ψ dihedral angle [1]. In contrast, unsubstituted proline and 4‑hydroxyproline derivatives readily populate γ‑turn conformations.

γ‑turn conformation FT‑IR spectroscopy X‑ray crystallography

Biological Stability: 3,3‑Dimethylprolineamide‑TRH Analogue vs. Native TRH – Resistance to Enzymatic Degradation

The TRH analogue pGlu‑His‑3,3‑dimethylprolineamide (RX‑77368) was compared head‑to‑head with native TRH (pGlu‑His‑Pro‑NH₂) in in‑vitro stability assays using plasma and tissue homogenates from rat, dog, and human. The analogue was almost completely resistant to degradation, whereas native TRH was rapidly degraded in all species. In rats, the total plasma clearance of TRH was significantly higher than that of the analogue, principally because of an 8‑fold higher metabolic component of clearance [1].

Metabolic stability TRH peptidomimetics Plasma clearance

Neuropharmacological Potency Hierarchy: 3,3‑Dimethyl > 3‑Monomethyl > Unsubstituted Proline in TRH Analogues

Two simple TRH analogues differing only in the substitution pattern at the prolineamide residue were compared in CNS behavioural tests. Both the 3‑methyl and 3,3‑dimethyl analogues showed increased activity relative to native TRH, but the 3,3‑dimethyl analogue was the most potent of the series. The potency enhancement correlated with the rank order of biological stability against degradative enzymes in brain and peripheral tissues, establishing a direct structure–stability–potency relationship [1].

CNS potency TRH analogue SAR Neuropharmacology

Synthetic Access to Both Enantiomers via Chiral Resolution of a Common Nitrile Intermediate

Racemic 3,3‑dimethylproline nitrile intermediate (±)‑9 was synthesised in four steps and 58% overall yield from pyrrolidinone 5, then resolved by preparative chiral HPLC to afford optically pure nitriles (+)‑9 and (−)‑9. Both enantiomers of 3,3‑dimethylproline and 3,3‑dimethylprolinamide were subsequently accessed in nearly quantitative yield without loss of optical purity [1]. This contrasts with the previously reported 8‑step, 41% overall yield route to N‑Boc‑3,3‑dimethyl‑(S)‑proline from 4‑hydroxy‑S‑proline and the commercial scarcity of the free amine methyl ester at the time of the study [2].

Enantioselective synthesis Chiral HPLC resolution Medicinal chemistry building block

Conformational Outcome Distinction: 3,3‑Dimethylproline (Kinetic Retardation) vs. 5,5‑Dimethylproline (Thermodynamic cis‑Lock)

Direct comparison of the two dimethylproline regioisomers reveals fundamentally different conformational outcomes. 5,5‑Dimethylproline (dmP) thermodynamically locks the X‑Pro amide bond almost exclusively in the cis conformation: in the tripeptide Ac‑Tyr‑dmP‑Asn, the cis conformer was the sole detectable species between 6 and 60 °C by 2D ¹H NMR [1]. In contrast, 3,3‑dimethyl substitution in the Beausoleil model system leaves the cis/trans equilibrium largely unchanged (~30–40% cis in water for both substituted and unsubstituted proline amides) but reduces the isomerization rate by ~7‑fold [2].

Proline amide conformation cis‑trans equilibrium Peptide design

Evidence‑Backed Application Scenarios for Proline, 3,3‑Dimethyl‑, Methyl Ester (9CI)


Design of Metabolically Stabilised Neuropeptide Analogues (TRH, Bradykinin, Substance P)

The 8‑fold reduction in metabolic clearance and near‑complete resistance to plasma/tissue degradation demonstrated for the 3,3‑dimethylprolineamide‑containing TRH analogue RX‑77368 [1] directly supports the use of this scaffold for stabilising other neuropeptides (e.g., bradykinin, substance P) against pyroglutamyl peptidase and prolyl endopeptidase cleavage. The free amine methyl ester enables direct incorporation via standard peptide coupling protocols without requiring a separate deprotection step [2].

Kinetic Trapping of Prolyl Isomerization‑Dependent Protein Folding Intermediates

The ~7‑fold slower cis–trans isomerization rate of 3,3‑dimethylproline relative to unsubstituted proline, without a significant shift in the cis/trans equilibrium [3], makes this analogue uniquely suited for NMR and stopped‑flow fluorescence studies that require temporal resolution of folding intermediates without perturbing the thermodynamic landscape. Unlike 5,5‑dimethylproline, which locks the cis conformation and eliminates the dynamic exchange altogether, 3,3‑dimethylproline preserves the equilibrium while slowing exchange to an experimentally tractable timescale.

SAR Exploration of Substitution Position Effects on Prolyl Amide Conformation

The availability of both enantiomers of 3,3‑dimethylproline via a scalable 4‑step, 58% yield synthetic route with chiral HPLC resolution [4] enables systematic head‑to‑head comparison with 5,5‑dimethylproline, 4,4‑dimethylproline, and methanoproline derivatives. The free amine methyl ester is the optimal starting material for generating N‑acetyl‑proline N′‑methylamide model compounds for direct NMR comparison of isomerization kinetics and thermodynamics, as established by the Beausoleil methodology [3].

HIV Protease Inhibitor Intermediate Development and Process Scale‑Up

The 3,3‑dimethylproline scaffold is a key structural component of multiple HIV protease inhibitor programmes, with the 4,4‑difluoro‑3,3‑dimethylproline derivative produced at multikilogram scale [5]. The free amine methyl ester (CAS 701197-44-6) serves as the common late‑stage intermediate for diversified fluorination and N‑protection strategies, offering greater synthetic flexibility than the pre‑protected N‑Boc derivative, which is more expensive and limits downstream chemistry options [4].

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